Desonide sodium phosphate is a synthetic corticosteroid primarily utilized for its anti-inflammatory and immunosuppressive properties. It is particularly indicated for the treatment of conditions such as external eye inflammation and dermatological disorders. The compound is classified as a small molecule and is known for its ability to modulate immune responses and reduce inflammation effectively.
Desonide sodium phosphate is synthesized from steroid precursors, specifically through modifications of desonide, which itself is derived from prednisone. The compound's production involves several chemical reactions that introduce phosphate groups and hydroxyl functionalities, enhancing its therapeutic efficacy.
The synthesis of desonide sodium phosphate typically involves multiple steps, starting from steroid structures like prednisone or prednisolone. Key methods include:
The synthesis process must be carefully controlled to maintain the correct stereochemistry and functional group placements, which are critical for the biological activity of desonide sodium phosphate.
Desonide sodium phosphate features a complex molecular structure characterized by multiple rings and functional groups. The molecular structure can be represented by its InChI and SMILES notations:
InChI=1S/C24H33O9P.2Na/c1-21(2)32-19-10-16-15-6-5-13-9-14(25)7-8-22(13,3)20(15)17(26)11-23(16,4)24(19,33-21)18(27)12-31-34(28,29)30;;/h7-9,15-17,19-20,26H,5-6,10-12H2,1-4H3,(H2,28,29,30);;/q;2*+1/p-2/t15-,16-,17-,19+,20+,22-,23-,24+;;/m0../s1
[Na+].[Na+].[H][C@@]12C[C@@]3([H])[C@]4([H])CCC5=CC(=O)C=C[C@]5(C)[C@@]4([H])[C@@H](O)C[C@]3(C)[C@@]1(OC(C)(C)O2)C(=O)COP([O-])([O-])=O
The average molecular weight of desonide sodium phosphate is approximately 540.456 g/mol. Its structural complexity contributes significantly to its pharmacological properties.
Desonide sodium phosphate can undergo various chemical reactions that are essential for modifying its structure and enhancing its therapeutic properties:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These modifications can lead to various hydroxylated and phosphorylated derivatives that may exhibit improved biological activities.
Desonide sodium phosphate exerts its effects primarily through the modulation of inflammatory processes in the body. It binds to glucocorticoid receptors in target cells, leading to:
This mechanism underlies its efficacy in treating inflammatory conditions such as dermatitis and ocular inflammation.
Desonide sodium phosphate is typically presented as a white to off-white powder with a specific melting point that varies based on purity.
Key chemical properties include:
Relevant data from analytical methods such as HPLC indicate high purity levels post-synthesis, essential for therapeutic use.
Desonide sodium phosphate has several scientific applications:
CAS No.: 74-93-1
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 6851-93-0